molecular formula C13H6N2O6 B187251 2,7-Dinitro-xanthen-9-one CAS No. 51792-18-8

2,7-Dinitro-xanthen-9-one

Cat. No.: B187251
CAS No.: 51792-18-8
M. Wt: 286.2 g/mol
InChI Key: XMSWUZGXFRVEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dinitro-xanthen-9-one is a chemical compound with the molecular formula C13H6N2O6. It is a derivative of xanthone, characterized by the presence of two nitro groups at the 2 and 7 positions on the xanthone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dinitro-xanthen-9-one typically involves the nitration of xanthone. One common method is the reaction of xanthone with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dinitro-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,7-Dinitro-xanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dinitro-xanthen-9-one is primarily related to its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a potential candidate for applications in redox chemistry. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .

Comparison with Similar Compounds

    9H-xanthen-9-one: The parent compound without nitro groups.

    2,7-Diamino-9H-xanthen-9-one: The reduced form of 2,7-Dinitro-xanthen-9-one.

    2,7-Dihydroxy-9H-xanthen-9-one: A hydroxylated derivative of xanthone.

Uniqueness: this compound is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

51792-18-8

Molecular Formula

C13H6N2O6

Molecular Weight

286.2 g/mol

IUPAC Name

2,7-dinitroxanthen-9-one

InChI

InChI=1S/C13H6N2O6/c16-13-9-5-7(14(17)18)1-3-11(9)21-12-4-2-8(15(19)20)6-10(12)13/h1-6H

InChI Key

XMSWUZGXFRVEHY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

51792-18-8

Origin of Product

United States

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